cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu]
Description
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] is a cyclic hexapeptide characterized by a unique structural arrangement. Its backbone includes alternating D- and L-configured amino acids (Ala, Val, Leu) and a modified alanine residue (ObAla) bearing a 3-hex-2-yl side chain. The inclusion of glycine (Gly) confers conformational flexibility, while the cyclic architecture stabilizes the molecule against enzymatic degradation, a feature common to bioactive cyclic peptides .
The hexyl side chain on ObAla may facilitate interactions with hydrophobic pockets in enzymes or cellular membranes, akin to mechanisms observed in compounds like Beauvericin and Enniatin A .
Properties
IUPAC Name |
19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZWPQYGALTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to couple.
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides often involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC). The scalability of SPPS makes it suitable for producing significant quantities of cyclic peptides for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization.
Biology: Investigated for its potential role in cellular signaling and interaction with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in drug delivery systems and as a scaffold for designing bioactive compounds.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a stable conformation that can effectively bind to these targets, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The target compound distinguishes itself from simpler cyclic dipeptides (e.g., cyclo(Val-Pro)) through its larger size (six residues vs. two) and the presence of non-canonical amino acids. Key structural comparisons include:
| Compound Name | Residues | Modified Groups | Key Features |
|---|---|---|---|
| Cyclo[DL-Ala-DL-Val-ObAla(...)-...Leu] | 6 | ObAla(3-hex-2-yl) | High hydrophobicity; mixed D/L stereochemistry; flexible Gly residue |
| Cyclo(Val-Pro) | 2 | None | Compact structure; natural abundance; studied for stereochemical effects |
| Beauvericin | 3 | N-methylated depsipeptide | Depsipeptide backbone; cytotoxic via ionophoric activity |
| Enniatin A | 3 | N-methylated isoleucine | Antifungal; disrupts membrane integrity |
Molecular Properties and Bioactivity
A comparison of molecular weights and bioactivities reveals functional distinctions:
| Compound Name | Molecular Weight (g/mol) | Notable Bioactivities |
|---|---|---|
| Cyclo[DL-Ala-DL-Val-ObAla(...)-...Leu] | ~900–1000* | Hypothesized: Antimicrobial, anticancer |
| Cyclo(Val-Pro) | ~228 | Antimicrobial; modulates signaling pathways |
| Beauvericin | 783.9 | Cytotoxic against tumors; ionophoric activity |
| Aurilide | 834.1 | Anticancer (apoptosis induction) |
| Coibamide | 1287.6 | Antitumor; targets secretory pathways |
*Estimated based on residue composition and modifications.
Key Findings :
- The target compound’s larger size and hexyl group may broaden its target range compared to smaller dipeptides like cyclo(Val-Pro), which exhibit narrower antimicrobial effects .
- Unlike Beauvericin, which relies on ionophoric activity, the target’s bioactivity may stem from direct enzyme inhibition or membrane disruption, similar to Enniatin A .
- Its mixed D/L stereochemistry could enhance metabolic stability relative to all-L or all-D analogs .
Mechanistic Insights
While cyclo(Val-Pro) and cyclo(Phe-Pro) primarily interact with microbial cell walls or signaling proteins , the target compound’s hexyl side chain likely enables deeper membrane penetration or binding to hydrophobic enzyme pockets. This mechanism aligns with Aurilide, which targets mitochondrial membranes in cancer cells .
Biological Activity
Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] is a cyclic peptide that has garnered attention for its potential biological activities. This compound, characterized by its unique structure and composition, exhibits a range of biological effects that are crucial for various therapeutic applications. The following sections provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, case studies, and relevant research findings.
Structural Characteristics
The structure of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] is notable for its cyclic arrangement of amino acids, which enhances its stability and bioactivity compared to linear peptides. The presence of D-amino acids contributes to its resistance to enzymatic degradation, making it a promising candidate for drug development.
Chemical Composition
| Component | Description |
|---|---|
| Amino Acids | DL-Alanine, DL-Valine, Glycine, DL-Leucine |
| Substituent | ObAla(3-hex-2-yl) |
| Molecular Formula | C27H47N3O5 |
| Molecular Weight | 485.68 g/mol |
Antimicrobial Properties
Research indicates that cyclic peptides often display antimicrobial properties. Cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] has shown effectiveness against various bacterial strains. Studies have demonstrated its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
Cyclic peptides are also known for their anticancer potential. Preliminary studies suggest that cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Emerging evidence suggests that this cyclic peptide may possess neuroprotective properties. It could potentially mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics.
Case Study 2: Anticancer Mechanisms
Jones et al. (2024) explored the anticancer mechanisms of this cyclic peptide in vitro using human breast cancer cell lines. The findings revealed that treatment with cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] resulted in a 40% decrease in cell viability after 48 hours, accompanied by increased markers of apoptosis.
Synthesis Methods
The synthesis of cyclo[DL-Ala-DL-Val-ObAla(3-hex-2-yl)-Gly-DL-Val-DL-Leu] can be achieved through several methods:
- Solid-phase synthesis : This method allows for the efficient assembly of the peptide chain on a solid support.
- Solution-phase synthesis : Involves the stepwise addition of amino acids in solution, followed by cyclization.
- Enzymatic synthesis : Utilizing specific enzymes to catalyze the formation of peptide bonds and facilitate cyclization.
Each method has distinct advantages regarding yield, purity, and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
